molecular formula C17H14FNO4S B2682801 methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358569-75-1

methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2682801
CAS No.: 1358569-75-1
M. Wt: 347.36
InChI Key: NWMKBAACKNAEGD-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a p-tolyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[b][1,4]thiazine core. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.

    Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiazine ring or other functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and therapeutic potential.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
  • Methyl 6-bromo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
  • Methyl 6-iodo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Uniqueness

The presence of the fluorine atom in methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.

Biological Activity

Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzo[b][1,4]thiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and a p-tolyl group, which significantly influence its chemical properties and biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to related compounds with different halogens.

Table 1: Comparison of Halogenated Benzo[b][1,4]Thiazines

Compound NameHalogen TypeLipophilicityStability
This compoundFluorineHighHigh
Methyl 6-chloro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxideChlorineModerateModerate
Methyl 6-bromo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxideBromineLowLow

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various Gram-positive bacteria. The mechanism appears to involve interaction with bacterial cell walls or essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects in various cancer cell lines, including HT-29 human colon cancer cells. The structure-activity relationship (SAR) suggests that the thiazine ring and the substituted p-tolyl group are critical for its antiproliferative effects .

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)Mechanism of Action
HT-291.98 ± 0.12Induction of apoptosis
JurkatNot reportedCell cycle arrest
J774A.1 MacrophagesNot reportedImmune modulation

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazine ring facilitates binding to these targets, which can lead to alterations in their activity and subsequent biological effects. For instance, the fluorine atom enhances the compound's ability to penetrate cellular membranes due to increased lipophilicity.

Study on Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial efficacy of several thiazine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple strains of Gram-positive bacteria at varying concentrations .

Investigation into Anticancer Activity

In another study focused on anticancer properties, researchers synthesized a series of benzothiazine derivatives and tested their activity against cancer cell lines. Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer drugs like doxorubicin .

Properties

IUPAC Name

methyl 6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S/c1-11-3-6-13(7-4-11)19-10-16(17(20)23-2)24(21,22)15-8-5-12(18)9-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMKBAACKNAEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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